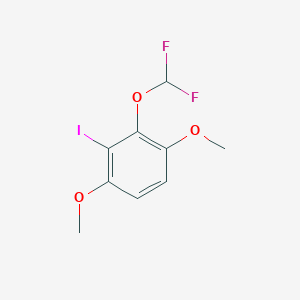
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene is an organic compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . This compound is characterized by the presence of difluoromethoxy and dimethoxy groups attached to an iodinated benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary functional groups.
Reaction Conditions: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, often using difluoromethyl ether as a reagent. The iodination is achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene involves its interaction with specific molecular targets. The difluoromethoxy and dimethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene can be compared with similar compounds such as:
1-Difluoromethoxy-3-iodobenzene: This compound lacks the additional methoxy groups, which can affect its reactivity and applications.
1-Difluoromethoxy-3-fluoro-2-iodobenzene: The presence of a fluorine atom instead of a methoxy group can lead to different chemical properties and uses.
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene:
Eigenschaften
Molekularformel |
C9H9F2IO3 |
|---|---|
Molekulargewicht |
330.07 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-5-3-4-6(14-2)8(7(5)12)15-9(10)11/h3-4,9H,1-2H3 |
InChI-Schlüssel |
SEIRAZZZBJNBKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















